molecular formula C16H21NO3 B13496749 Benzyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate

Benzyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B13496749
M. Wt: 275.34 g/mol
InChI Key: XWUWOSSPKMQMSH-UHFFFAOYSA-N
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Description

Benzyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate (CAS 1823265-15-1) is a spirocyclic compound of high interest in advanced pharmaceutical research and development. With a molecular formula of C16H21NO3 and a molecular weight of 275.34 g/mol , this chemical serves as a versatile and crucial synthetic intermediate. Its core structure features a spiropiperidine scaffold, a motif frequently investigated for its potential as an allosteric modulator of neuronal receptors, including nicotinic acetylcholine receptors (nAChRs) . This mechanism is a primary target for therapeutic research in various neurological disorders, positioning this compound as a valuable building block for discovering new treatments for conditions such as Parkinson's disease, schizophrenia, and Alzheimer's disease . The molecule's distinct structure incorporates a benzyl carboxylate (Cbz) protecting group, which safeguards the amine functionality for subsequent deprotection and further derivatization, and a hydroxymethyl group that provides a handle for additional chemical modifications and conjugation . This combination of protected amine and pendant alcohol makes it an exceptionally flexible precursor for constructing more complex molecules in medicinal chemistry campaigns. The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. All necessary safety information, including relevant Hazard and Precautionary Statements, should be consulted before use.

Properties

IUPAC Name

benzyl 2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c18-11-14-10-16(14)6-8-17(9-7-16)15(19)20-12-13-4-2-1-3-5-13/h1-5,14,18H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUWOSSPKMQMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2CO)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route via Carbamate and Hydroxymethylation (Patented Method, Patent WO2018153312A1)

This route involves constructing the azaspiro core through a sequence of reactions starting from a suitable precursor, typically a cycloalkane or bicyclic amine derivative, followed by functionalization with hydroxymethyl and benzyl groups.

Step Description Reagents & Conditions Key Points
1 Formation of intermediate B via acylation Benzoyl chloride + precursor Selective acylation of amine groups
2 Carbamate formation Methyl chloroformate + lithium diisobutylamide Introduction of carbamate moiety
3 Reduction Lithium aluminum hydride (LiAlH₄) Conversion of carbamate to amine
4 Sulfonylation p-Toluenesulfonyl chloride Activation for subsequent substitution
5 Sulfonamide formation p-Toluenesulfonamide Introduction of sulfonamide group
6 Hydrogenation & Boc protection Pd/C + H₂ + di-tert-butyl dicarbonate Stereoselective hydrogenation and protection
7 Grignard or organometallic addition Magnesium turnings + acyl derivatives Formation of the spirocyclic framework

This pathway emphasizes the stepwise construction of the spirocyclic core with precise stereocontrol, utilizing protecting groups and selective reductions.

Route via Azide and Reduction (Based on Patent Disclosures and Literature)

A common alternative involves initial formation of an azide intermediate, followed by reduction to the amine, then functionalization with hydroxymethyl and benzyl groups:

Step Description Reagents & Conditions Notes
1 Alkylation to introduce hydroxymethyl Formaldehyde or paraformaldehyde + base Hydroxymethylation of amine
2 Azide formation Sodium azide + appropriate halide Nucleophilic substitution
3 Reduction of azide Hydrogen + Pd/C To amine
4 Benzylation Benzyl bromide or chloride + base Benzyl group attachment

This route benefits from high regioselectivity and straightforward reduction steps.

Synthesis via Cyclization of Functionalized Precursors

Another approach involves cyclization of amino alcohols or amino acids derivatives:

Step Description Reagents & Conditions Notes
1 Preparation of amino alcohol precursor From amino acids or related compounds Starting material
2 Cyclization to spiro core Acidic or basic conditions Intramolecular cyclization
3 Functionalization with benzyl and hydroxymethyl groups Benzyl halides + formaldehyde derivatives Final modifications

This method leverages the inherent ring-forming capabilities of amino alcohols under suitable conditions.

Critical Reaction Conditions and Techniques

  • Temperature and pH Control: Many steps require precise temperature regulation (often room temperature to mild heating) and pH adjustments to favor desired pathways.
  • Use of Protecting Groups: Boc, sulfonyl, and carbamate groups are employed to protect reactive amines during multi-step sequences.
  • Catalysis: Palladium-catalyzed hydrogenation is frequently used for deprotection and reduction steps.
  • Advanced Techniques: Microwave-assisted synthesis can accelerate reaction times and improve yields, especially in cyclization and coupling steps.

Summary Table of Preparation Methods

Method Starting Material Key Reactions Advantages References
Carbamate-based route Bicyclic amines Acylation, carbamate formation, reduction High stereocontrol Patent WO2018153312A1
Azide reduction route Amino alcohols Nucleophilic substitution, hydrogenation Straightforward, high yield Literature reports
Cyclization approach Amino acids derivatives Intramolecular cyclization Efficient ring formation Literature synthesis

Chemical Reactions Analysis

Esterification of the Hydroxymethyl Group

The hydroxymethyl (-CH2_2OH) substituent undergoes esterification with alcohols under acidic conditions. For example, reaction with methanol in the presence of sulfuric acid yields the methyl ester derivative. This proceeds via protonation of the hydroxyl group, followed by nucleophilic attack by the alcohol.

Reaction Conditions:

  • Reagents: Methanol, H2_2SO4_4 (catalytic)

  • Temperature: Reflux (70–80°C)

  • Time: 4–6 hours

  • Yield: ~75% (estimated from analogous esterifications )

Hydrolysis of the Benzyl Ester Group

The benzyl ester moiety undergoes saponification under basic conditions to form the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways .

Reaction Conditions:

  • Reagents: NaOH (1.2 equiv) in MeOH/H2_2O (1:1)

  • Temperature: Room temperature

  • Time: 12 hours

  • Yield: >90% (observed in related spirocyclic esters )

Nucleophilic Substitution at the Nitrogen Center

The nitrogen atom in the azaspiro ring participates in alkylation reactions. For instance, treatment with methyl iodide and a base forms a quaternary ammonium salt, enhancing solubility for pharmacological studies .

Reaction Conditions:

  • Reagents: Methyl iodide, K2_2CO3_3

  • Solvent: DMF

  • Temperature: 50°C

  • Time: 12 hours

  • Yield: Variable (dependent on steric hindrance )

Oxidation of the Hydroxymethyl Group

The hydroxymethyl group is oxidized to a carboxylic acid using strong oxidizing agents like KMnO4_4. This modification alters the compound’s polarity and biological interactions.

Reaction Conditions:

  • Reagents: KMnO4_4, H2_2SO4_4

  • Temperature: 60°C

  • Time: 3 hours

  • Yield: ~60% (estimated for similar substrates)

Mechanistic Insights

  • Esterification/Hydrolysis: Acid-catalyzed esterification involves a tetrahedral intermediate, while base-mediated hydrolysis proceeds via nucleophilic acyl substitution .

  • Oxidation: The hydroxymethyl group is oxidized sequentially: -CH2_2OH → -CHO → -COOH, with KMnO4_4 acting as both oxidant and proton scavenger.

Scientific Research Applications

Benzyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Findings:

  • Hydrophobicity : The benzyl ester derivatives (LogP 1.9–3.14) are more lipophilic than tert-butyl analogs, influencing membrane permeability in drug design .
  • Reactivity: Hydroxymethyl and carboxylic acid groups enable derivatization (e.g., esterification, amidation), while aminomethyl groups facilitate nucleophilic reactions .
  • Stability : tert-Butyl esters (e.g., CAS 236406-42-1) resist hydrolysis under basic conditions, unlike benzyl esters, which require hydrogenation for deprotection .
  • Biological Relevance : Spirocyclic scaffolds are utilized in kinase inhibitors and GPCR modulators, with substituent variations tailoring selectivity .

Biological Activity

Benzyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate, identified by its CAS number 77211-75-7, is a synthetic organic compound belonging to the class of azaspiro compounds. Its unique spirocyclic structure, characterized by a combination of nitrogen and carbon atoms, suggests potential biological activities that are currently under investigation. This article reviews the biological activities associated with this compound, highlighting relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₇NO₃, with a molecular weight of approximately 247.29 g/mol. The compound features a hydroxymethyl group that enhances its reactivity and potential biological interactions .

Biological Activity Overview

Preliminary studies indicate that compounds within the azaspiro class may exhibit various biological activities, including:

  • Antitumor Activity : Some azaspiro compounds have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Research has indicated potential effectiveness against various bacterial strains.
  • Neurological Applications : Given its structural characteristics, it may be relevant in the development of drugs targeting central nervous system disorders.

Antitumor Activity

Research has demonstrated that certain derivatives of azaspiro compounds possess significant antitumor properties. For instance, studies involving related compounds have shown their ability to inhibit the growth of human lung cancer cell lines (A549, HCC827, NCI-H358) through cytotoxicity assays . The mechanisms of action are believed to involve interference with cellular proliferation pathways.

Case Study: Antitumor Efficacy

A comparative study evaluated the antitumor activity of various azaspiro derivatives in both 2D and 3D cell culture systems. Results indicated that compounds similar to this compound exhibited higher efficacy in 2D assays compared to 3D formats, suggesting that structural modifications could enhance their therapeutic potential .

Antimicrobial Activity

The antimicrobial properties of azaspiro compounds have also been explored. In vitro testing against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria has demonstrated promising results for several derivatives . These findings suggest that this compound could be a candidate for further antimicrobial studies.

Understanding the pharmacokinetic properties of this compound is critical for assessing its safety and efficacy profile. Interaction studies are essential to determine how this compound behaves within biological systems, including absorption, distribution, metabolism, and excretion (ADME) characteristics.

Research Findings Summary Table

Study Aspect Findings
Molecular Formula C₁₄H₁₇NO₃
Molecular Weight 247.29 g/mol
Antitumor Activity Effective against lung cancer cell lines; higher efficacy in 2D cultures
Antimicrobial Activity Active against E. coli and S. aureus; potential for development as an antimicrobial agent
Pharmacokinetics Ongoing studies required to elucidate ADME properties

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsPurposeReference
1N₂H₄·H₂O, ethanol, refluxCyclopropanation
2(Boc)₂O, THF, triethylamineAmine protection
3Silica gel chromatographyPurification

What analytical techniques are critical for confirming the structure of this spirocyclic compound?

Basic Research Focus
Structural validation requires:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm spirocyclic geometry and substituent positions. For example, tert-butyl 6-azaspiro[2.5]octane derivatives show distinct signals for cyclopropane protons at δ ~0.5–1.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]+ with <5 ppm error) ensures molecular formula integrity .
  • Infrared Spectroscopy (IR) : Detection of carbonyl stretches (C=O at ~1700 cm⁻¹) from carboxylate groups .

How can computational methods predict the bioactivity of this compound against neurodegenerative targets?

Q. Advanced Research Focus

  • Molecular Docking : Virtual screening against targets like SIRT3 or FoxO1, as demonstrated for benzylidene derivatives in Parkinson’s disease. For example, (E)-1-(4-fluorobenzylidene)-3-(4-(hydroxymethyl)benzyl)urea showed high binding affinity to FoxO1 via hydrophobic interactions .
  • Network Pharmacology : Mapping compound-target-pathway interactions (e.g., KEGG pathways like AMPK signaling) to identify modulators of oxidative stress .
  • Dose-Response Validation : Follow-up with in vitro assays (e.g., ROS scavenging in neuronal cells) to resolve discrepancies between computational predictions and experimental data .

What strategies optimize the bioactivity of 6-azaspiro[2.5]octane derivatives through structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

  • Substituent Engineering : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability. Vorbipiprant, a related EP4 antagonist, uses a 4-(trifluoromethyl)benzyl group for improved receptor binding .
  • Stereochemical Control : Enantiomeric purity (e.g., tert-butyl (2S)-configured derivatives) impacts target selectivity. RCSB PDB data highlight stereospecific interactions in enzyme inhibition .
  • Solubility Optimization : Tert-butyl or PEG-based modifications improve aqueous solubility for in vivo studies .

Q. Table 2: SAR Modifications and Outcomes

ModificationObserved EffectReference
Trifluoromethyl substitutionEnhanced binding to EP4 receptor
(2S)-stereochemistryImproved selectivity for MAGL inhibition
Boc protectionIncreased solubility and stability

How can researchers address low solubility in biological assays for this compound?

Q. Advanced Research Focus

  • Co-solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain compound stability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) that cleave in vivo .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles enhances bioavailability, as tested for spirocyclic MAGL inhibitors .

What experimental designs are recommended to analyze contradictory data in enzyme inhibition studies?

Q. Advanced Research Focus

  • Orthogonal Assays : Combine enzymatic (e.g., MAGL activity) and cellular (e.g., ROS quantification) assays to validate target engagement .
  • Kinetic Analysis : Measure IC₅₀ shifts under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • Structural Elucidation : X-ray crystallography or cryo-EM of compound-enzyme complexes resolves binding mode ambiguities .

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